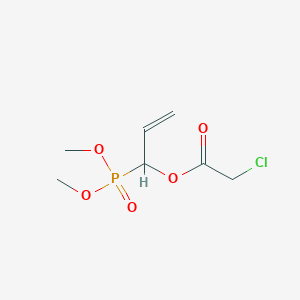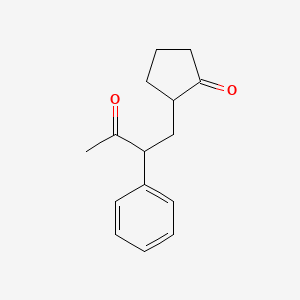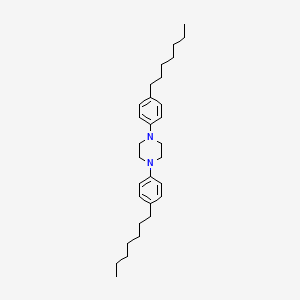![molecular formula C8H21Cl2NS B14645536 Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride CAS No. 54289-29-1](/img/structure/B14645536.png)
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is a quaternary ammonium compound with a unique structure that includes both sulfonium and ammonium groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride typically involves the reaction of dimethyl sulfide with 3-chloropropyltrimethylammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of surfactants and detergents.
作用機序
The mechanism of action of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and function.
類似化合物との比較
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Trimethoxy(3-(dimethylamino)propyl)silane
Uniqueness
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is unique due to its dual functional groups (sulfonium and ammonium), which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for specialized applications.
特性
CAS番号 |
54289-29-1 |
|---|---|
分子式 |
C8H21Cl2NS |
分子量 |
234.23 g/mol |
IUPAC名 |
3-dimethylsulfoniopropyl(trimethyl)azanium;dichloride |
InChI |
InChI=1S/C8H21NS.2ClH/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2 |
InChIキー |
UFEXKYDFCWGKQP-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCC[S+](C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



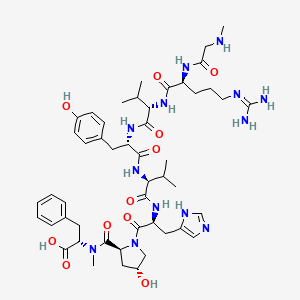
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
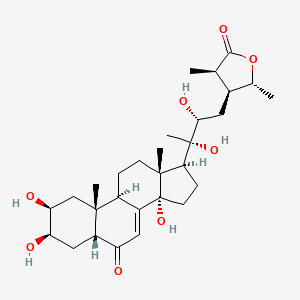
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
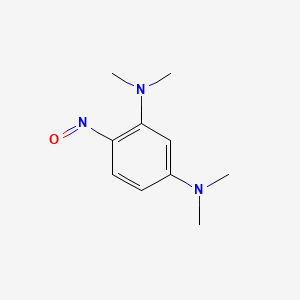
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
